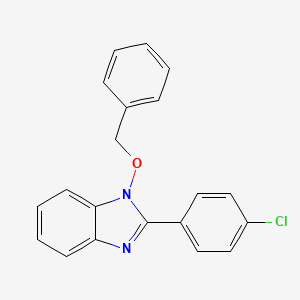

1-(benzyloxy)-2-(4-chlorophenyl)-1H-1,3-benzimidazole

Description

1-(Benzyloxy)-2-(4-chlorophenyl)-1H-1,3-benzimidazole is a substituted benzimidazole derivative characterized by a benzyloxy group (-OCH2C6H5) at the N1 position and a 4-chlorophenyl moiety at the C2 position. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring system, widely studied for their pharmacological and material science applications.

This compound is synthesized via condensation reactions involving o-phenylenediamine derivatives and appropriately substituted aldehydes or ketones. Solvent selection (e.g., ionic liquids vs. polar aprotic solvents) significantly impacts reaction efficiency, as demonstrated in studies on analogous compounds .

Properties

IUPAC Name |

2-(4-chlorophenyl)-1-phenylmethoxybenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN2O/c21-17-12-10-16(11-13-17)20-22-18-8-4-5-9-19(18)23(20)24-14-15-6-2-1-3-7-15/h1-13H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTCWGIMHVJNCIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CON2C3=CC=CC=C3N=C2C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(benzyloxy)-2-(4-chlorophenyl)-1H-1,3-benzimidazole typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate benzimidazole precursor, which is then functionalized with a benzyloxy group and a 4-chlorophenyl group.

Reaction Conditions: The reactions are usually carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production: On an industrial scale, the synthesis may involve continuous flow processes and the use of automated systems to optimize production efficiency and consistency.

Chemical Reactions Analysis

1-(Benzyloxy)-2-(4-chlorophenyl)-1H-1,3-benzimidazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding benzimidazole derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.

Substitution: The benzyloxy and 4-chlorophenyl groups can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used, leading to a variety of benzimidazole derivatives.

Scientific Research Applications

Biological Activities

Research on 1-(benzyloxy)-2-(4-chlorophenyl)-1H-1,3-benzimidazole has highlighted several key biological activities:

- Antimicrobial Activity : Studies have shown that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. In particular, certain derivatives have been evaluated for their minimum inhibitory concentration (MIC) against pathogens like Staphylococcus typhi and Candida albicans, showing promising results .

- Antiviral Properties : Some studies suggest that benzimidazole derivatives can inhibit viral replication. For example, certain compounds have been tested against hepatitis C virus (HCV), showing effective growth inhibition. The mechanism often involves interference with viral enzymes or cellular pathways critical for viral replication .

- Anti-inflammatory Effects : Research indicates that some benzimidazole derivatives possess anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory responses. This activity has been linked to potential therapeutic applications in treating inflammatory diseases .

Case Studies

Several case studies have documented the applications of this compound:

- Study on Antimicrobial Activity : A comprehensive study evaluated various benzimidazole derivatives for their antimicrobial properties using broth microdilution methods. The findings indicated that certain derivatives exhibited lower MIC values compared to standard antibiotics, suggesting their potential as effective antimicrobial agents .

- Antiviral Efficacy Against HCV : Another research effort focused on the antiviral effects of a series of benzimidazole compounds against HCV. The study reported EC50 values in nanomolar ranges for some derivatives, indicating potent antiviral activity and highlighting the therapeutic potential of these compounds in treating viral infections .

Mechanism of Action

The mechanism of action of 1-(benzyloxy)-2-(4-chlorophenyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Biological Activity

1-(Benzyloxy)-2-(4-chlorophenyl)-1H-1,3-benzimidazole is a synthetic compound belonging to the benzimidazole class, known for its diverse pharmacological properties. This compound features a benzyloxy group at the first position and a 4-chlorophenyl group at the second position of the benzimidazole ring. The unique structural characteristics contribute to its potential biological activities, making it an important subject of research in medicinal chemistry.

- Molecular Formula : CHClNO

- Molar Mass : 334.8 g/mol

- CAS Number : 338791-25-6

Biological Activities

Research has indicated that derivatives of benzimidazole, including this compound, exhibit a range of biological activities:

Anticancer Activity

Studies have demonstrated that this compound may possess anticancer properties. For instance, benzimidazole derivatives are known to inhibit specific enzymes involved in DNA replication and cell cycle regulation. The presence of the chlorophenyl group may enhance the compound's ability to interact with biological targets relevant to cancer therapy.

Antimicrobial Properties

Benzimidazole derivatives have been shown to exhibit antimicrobial activity against various pathogens. The specific interactions between this compound and microbial targets could be attributed to its structural features that facilitate binding to essential microbial enzymes or receptors.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. For example, it may inhibit cholinesterase enzymes, which are crucial for neurotransmitter regulation. This activity could have implications in treating neurodegenerative diseases like Alzheimer's.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight how modifications in the chemical structure influence biological activity. The presence of the benzyloxy and chlorophenyl groups significantly affects solubility and bioactivity compared to other benzimidazole derivatives.

| Compound | IC (μM) | Activity Type |

|---|---|---|

| This compound | TBD | Anticancer |

| Other Benzimidazole Derivative A | 5.55 | Anticancer (HePG-2) |

| Other Benzimidazole Derivative B | 35.58 | Anticancer (HCT-116) |

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of various benzimidazole derivatives, including this compound:

- Anticancer Efficacy : A study reported that certain benzimidazole derivatives showed significant anticancer activity with IC values ranging from 1.82 to 5.55 μM against various cancer cell lines .

- Enzyme Inhibition Studies : In vitro studies demonstrated that compounds similar to this compound exhibited moderate cholinesterase inhibitory activity, suggesting potential therapeutic applications in neurodegenerative disorders .

- In Silico Analysis : Computational studies have been employed to predict the binding affinity of this compound to various biological targets, supporting its potential as a lead candidate for drug development .

Q & A

Q. Table 1: Example Reaction Parameters

| Starting Material | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Chlorobenzaldehyde | Acetic acid | Ethanol | 4 | 75–80 | |

| Benzyl bromide | K₂CO₃ | DMF | 12 | 65–70 |

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

Answer:

Q. Table 2: Key Crystallographic Data

| Parameter | Value | Technique | Reference |

|---|---|---|---|

| Space Group | P2₁/c | SCXRD | |

| Bond Length (C-N) | 1.32–1.35 Å | SCXRD | |

| Dihedral Angle (Benzene/Imidazole) | 8.5° | SCXRD |

Advanced: How can researchers resolve contradictions in crystallographic data between benzimidazole derivatives?

Answer:

Discrepancies in unit cell parameters or hydrogen-bonding networks may arise from substituent effects or solvent inclusion. Mitigation strategies include:

- Standardized data collection : Use a Bruker SMART CCD diffractometer with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å) ().

- Comparative analysis : Overlay crystal structures (e.g., CCDC databases) to identify steric or electronic influences. For example, 4-chlorophenyl substituents increase torsion angles by 2–5° compared to unsubstituted analogs ().

- Thermal analysis : Thermogravimetric (TGA) and differential thermal (DTA) data confirm solvent-free crystals, avoiding artifacts ().

Advanced: What computational methods predict electronic properties and reactivity of this compound?

Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Basis sets like B3LYP/6-311+G(d,p) model chlorophenyl ring electron-withdrawing effects ().

- Molecular docking : Screens interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Benzimidazole’s planar structure favors π-π stacking in hydrophobic pockets ().

Q. Table 3: DFT-Calculated Properties

| Property | Value | Significance | Reference |

|---|---|---|---|

| HOMO (eV) | -6.2 | Predicts oxidation sites | |

| Dipole Moment (D) | 3.8 | Polarizability for solubility |

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Answer:

- Substituent variation : Replace benzyloxy with bulkier groups (e.g., 4-methoxybenzyl) to study steric effects ().

- Bioisosteric replacement : Swap 4-chlorophenyl with tetrazole or pyridyl moieties to enhance hydrogen bonding ().

- Analytical validation : Use HPLC (C18 column, acetonitrile/water gradient) to monitor purity (>98%) post-synthesis ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.